N-(2-bromobenzyl)-2-methoxy-5-methylaniline
Description
N-(2-bromobenzyl)-2-methoxy-5-methylaniline: is an organic compound that features a bromobenzyl group attached to an aniline derivative
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-methoxy-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-11-7-8-15(18-2)14(9-11)17-10-12-5-3-4-6-13(12)16/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIAWSBDZARBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210890 | |
| Record name | 2-Bromo-N-(2-methoxy-5-methylphenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353779-45-0 | |
| Record name | 2-Bromo-N-(2-methoxy-5-methylphenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353779-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(2-methoxy-5-methylphenyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromobenzyl)-2-methoxy-5-methylaniline typically involves the reaction of 2-bromobenzyl bromide with 2-methoxy-5-methylaniline. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the aniline derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromobenzyl)-2-methoxy-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: N-(2-bromobenzyl)-2-methoxy-5-methylaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized materials.
Biology: In biological research, this compound can be used to study the effects of brominated aniline derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of molecules with specific pharmacological activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-bromobenzyl)-2-methoxy-5-methylaniline depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological activity. The bromobenzyl group can enhance the compound’s binding affinity to certain targets, while the methoxy and methyl groups can influence its solubility and stability.
Comparison with Similar Compounds
- N-(2-bromobenzyl)-2-methoxyaniline
- N-(2-bromobenzyl)-2-methyl-5-methoxyaniline
- N-(2-bromobenzyl)-2-methoxy-4-methylaniline
Uniqueness: N-(2-bromobenzyl)-2-methoxy-5-methylaniline is unique due to the specific positioning of the methoxy and methyl groups on the aniline ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.
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